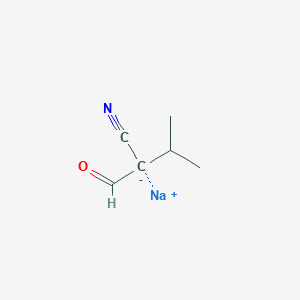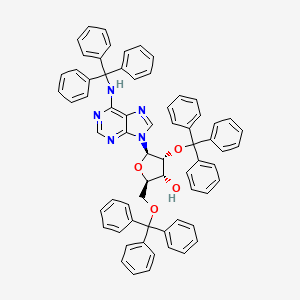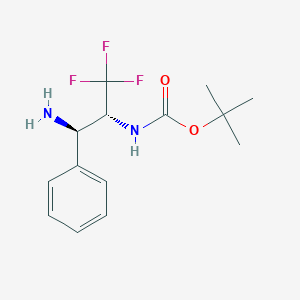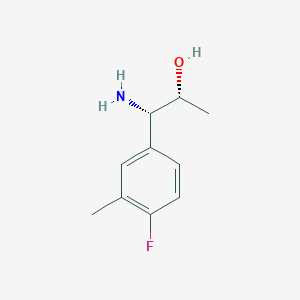
2-(2-Cyanopyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields . The presence of both cyano and amide functional groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanopyridin-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound often employ solvent-free reactions due to their cost-effectiveness and simplicity. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Substitution Reactions: Often use reagents such as piperidine under solvent-free conditions.
Major Products Formed:
Pyridin-2-ones: Formed via solvent-free cascade reactions of 2-cyanoacetamides with various ketones and acetone.
Spiropyridin-2-ones: Generated by piperidine under solvent-free conditions.
Aplicaciones Científicas De Investigación
2-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanopyridin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and amide groups enable it to participate in multiple biochemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can inhibit specific enzymes or interact with cellular receptors, thereby exerting their biological effects .
Comparación Con Compuestos Similares
2-Cyanoacetamido benzoate: Similar in structure and used in the synthesis of spiro indole derivatives.
2-Cyanoacetamides: A broader class of compounds that share similar reactivity and applications.
Uniqueness: 2-(2-Cyanopyridin-3-yl)acetamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and biological activity compared to other cyanoacetamides .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c9-5-7-6(4-8(10)12)2-1-3-11-7/h1-3H,4H2,(H2,10,12) |
Clave InChI |
NOISQCGEKNBYNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C#N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

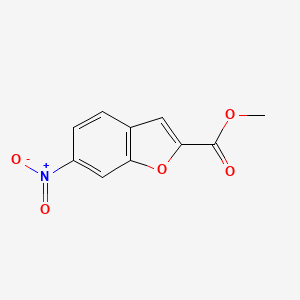

![7-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13035042.png)
![5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
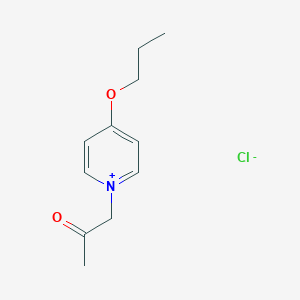
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)
